2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
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Overview
Description
2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring fused with a pyridine ring, and a 3-chloro-4-methylphenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 3-chloro-4-methylbenzaldehyde in the presence of a suitable catalyst. This is followed by cyclization to form the oxazole ring. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
- 2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[5,4-b]pyridine
- 2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-c]pyridine
Uniqueness
2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both chloro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9ClN2O |
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Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9ClN2O/c1-8-4-5-9(7-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,1H3 |
InChI Key |
IIEPRVGBUCWPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)Cl |
Origin of Product |
United States |
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